(3-(m-Tolyloxy)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boronic acids are trivalent boron-containing organic compounds that possess one alkyl substituent (i.e., a C–B bond) and two hydroxyl groups . They are increasingly utilized in diverse areas of research, including the interactions of boronic acids with diols and strong Lewis bases, which leads to their utility in various sensing applications .
Synthesis Analysis
Boronic acids can be synthesized from primary sources of boron such as boric acid, which is made by the acidification of borax with carbon dioxide . Borate esters, the main precursors for boronic acid derivatives, are made by simple dehydration of boric acid with alcohols .Molecular Structure Analysis
Boronic acids are structurally characterized by a boron atom connected to an alkyl or aryl group and two hydroxyl groups . The boron atom in boronic acids is sp2-hybridized, possessing a vacant p orbital orthogonal to the three substituents, which are oriented in a trigonal planar geometry .Chemical Reactions Analysis
Boronic acids form five-membered boronate esters with diols, making them popular in the synthesis of small chemical receptors . They have been used as biochemical tools for various purposes, including sensing and detection of analytes, interference in signaling pathways, enzyme inhibition, and cell delivery systems .Physical and Chemical Properties Analysis
Boronic acids are solids that tend to exist as mixtures of oligomeric anhydrides, in particular the cyclic six-membered boroxines . Their stability to atmospheric oxidation is considerably superior to that of borinic acids, which result from the first oxidation of boranes .Scientific Research Applications
Optical Modulation and Sensing Applications
Phenylboronic acids, including derivatives similar to "(3-(m-Tolyloxy)phenyl)boronic acid", have been employed in the optical modulation of materials such as carbon nanotubes for saccharide recognition. This application is based on the ability of phenylboronic acids to bind to diols, which are abundant in saccharides. For instance, the study by Mu et al. (2012) demonstrated how conjugation of phenylboronic acids with polyethylene glycol allowed for the dispersion of single-walled carbon nanotubes in water and their fluorescence quenching in response to saccharide binding, establishing a clear link between molecular structure and optical properties (Mu et al., 2012).
Glycoside Complexation in Neutral Water
A new class of carbohydrate-binding boronic acids was described by Dowlut and Hall (2006), highlighting their superior solubility and ability to complex with glycosides under physiologically relevant conditions. This underscores the potential of boronic acids in the selective recognition of cell-surface glycoconjugates, which is crucial for various biochemical and medical applications (Dowlut & Hall, 2006).
Boronate Complexation for Sensor Development
The incorporation of phenylboronic acids into hydrogels for the creation of holographic sensors for L-lactate was explored by Sartain et al. (2008), demonstrating the versatility of boronic acids in developing responsive and reversible sensors for biological and chemical analytes (Sartain et al., 2008).
Boronic Acid in Organic Synthesis and Catalysis
The multifunctional nature of boronic acids, including their roles as synthetic intermediates and building blocks, was illustrated by Zhang et al. (2017), who studied derivatives with aminophosphonic acid groups. This work showcases the broad applicability of boronic acids in chemistry, from sensing and protein manipulation to therapeutics and beyond (Zhang et al., 2017).
Mechanism of Action
Target of Action
The primary target of (3-(m-Tolyloxy)phenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
This compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction is a key step in many synthetic processes, particularly in the formation of carbon-carbon bonds . The downstream effects of this pathway include the synthesis of a wide range of organic compounds .
Pharmacokinetics
Boronic acids are generally known to be relatively stable and readily prepared , suggesting that they may have favorable pharmacokinetic properties.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known to be exceptionally mild and functional group tolerant , suggesting that the compound may be stable and effective under a wide range of conditions.
Safety and Hazards
Future Directions
Boronic acid-based materials are being increasingly used in biomedical fields, such as stimuli-responsive nanomaterial-targeted delivery of protein, gene, and chemical drugs, and bio-imaging in vitro and in vivo for the recognition of different analytes . The potential of developing their capabilities to a wide range of nanoscale systems is also being explored .
Properties
IUPAC Name |
[3-(3-methylphenoxy)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BO3/c1-10-4-2-6-12(8-10)17-13-7-3-5-11(9-13)14(15)16/h2-9,15-16H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVQBYLLHXHWOGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OC2=CC=CC(=C2)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.